molecular formula C11H17N3O2 B2776672 tert-butyl5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate CAS No. 2171817-31-3

tert-butyl5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate

Cat. No.: B2776672
CAS No.: 2171817-31-3
M. Wt: 223.276
InChI Key: KSOXGFJQLMIPLX-UHFFFAOYSA-N
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Description

“Tert-butyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate” is a compound that belongs to the class of triazolopyrazines . It is a white solid with a melting point of 67-68°C . The compound is part of a focused small molecule library of 5,6,7,8-tetrahydro [1,2,4]triazolo- [4,3-a]pyrazines, which are considered important in the field of medicinal chemistry .


Synthesis Analysis

The synthesis of this compound involves approaches toward medicinal chemistry relevant building blocks based on the [1,2,4]triazolo [4,3- a ]pyrazine platform . These methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .


Molecular Structure Analysis

The molecular structure of “Tert-butyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate” is characterized by the presence of a triazolopyrazine ring. The empirical formula of the compound is C10H16N4O2, and it has a molecular weight of 224.26 .


Chemical Reactions Analysis

The compound is part of a small library of triazolopyrazines with a variety of substituents in position 3 . The potential of further synthetic application of the library members for medicinally oriented synthesis has been shown .


Physical and Chemical Properties Analysis

“Tert-butyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate” is a white solid with a melting point of 67-68°C . The compound has an empirical formula of C10H16N4O2 and a molecular weight of 224.26 .

Scientific Research Applications

Cardiovascular Agents Development

Studies on cardiovascular agents have highlighted the synthesis and evaluation of various 1,2,4-triazolo[1,5-a]pyrimidines fused to heterocyclic systems for their coronary vasodilating and antihypertensive activities. Among these compounds, certain derivatives were identified as promising potential cardiovascular agents, demonstrating significant potency in coronary vasodilation and antihypertensive activity (Sato et al., 1980).

Palladium-Catalyzed Coupling Reactions

The palladium-catalyzed coupling reactions of partially reduced pyridine derivatives with substituted arylboronic acids have been utilized to produce a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates. This synthesis approach demonstrates the compound's utility in organic synthesis and potential for further functionalization (Wustrow & Wise, 1991).

Reactivity and Derivative Formation

Investigations into the reactivity of certain triazolo[4,3-a]pyridine derivatives under various conditions have led to the synthesis of new compounds with potential pharmacologic actions. These studies explore the compound's versatility as a precursor for the development of biologically active derivatives (Mironovich & Shcherbinin, 2014).

Synthesis of Halo-Substituted Derivatives

Research into the synthesis of halo-substituted pyrazolo[5,1-c][1,2,4]triazines introduced new methods for incorporating halogen atoms into the compound's structure, opening avenues for the development of novel compounds with varied biological activities (Ivanov et al., 2017).

Mechanism of Action

While the specific mechanism of action for this compound is not explicitly mentioned in the search results, compounds in the same class have been found to exhibit antibacterial activities . For instance, some triazolo [4,3- a ]pyrazine derivatives have shown moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .

Future Directions

The development of new compounds with excellent antibacterial activity is one of the most challenging tasks in the antibacterial field . The potential of further synthetic application of the library members, including “Tert-butyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate”, for medicinally oriented synthesis has been shown . This suggests that there could be future research directions in exploring the antibacterial properties of these compounds and their potential applications in medicine .

Properties

IUPAC Name

tert-butyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)8-5-4-6-14-7-12-13-9(8)14/h7-8H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSOXGFJQLMIPLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCCN2C1=NN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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